molecular formula C12H14N4 B13863591 2-Piperazin-1-yl-1,5-naphthyridine

2-Piperazin-1-yl-1,5-naphthyridine

Cat. No.: B13863591
M. Wt: 214.27 g/mol
InChI Key: ISTXQLWLDDBPPO-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1,5-naphthyridine is a heterocyclic compound featuring a 1,5-naphthyridine core substituted at the 2-position with a piperazine moiety. The 1,5-naphthyridine scaffold consists of two fused pyridine rings, providing a planar structure with distinct electronic properties that enable applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., optoelectronic devices) . Piperazine, a six-membered ring with two nitrogen atoms, enhances solubility and modulates receptor binding affinity, making this compound a candidate for drug development .

Synthetic routes to 1,5-naphthyridines often involve primary syntheses (e.g., cyclization of aminopyridines) or functionalization via alkylation. For example, C-alkylation of nitro-substituted 1,5-naphthyridines with sulfonylmethyl groups has been achieved under mild conditions (e.g., NaOH in dimethyl sulfoxide) .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

2-piperazin-1-yl-1,5-naphthyridine

InChI

InChI=1S/C12H14N4/c1-2-11-10(14-5-1)3-4-12(15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2

InChI Key

ISTXQLWLDDBPPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Piperazin-1-yl-1,5-naphthyridine may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-1,5-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-Piperazin-1-yl-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Table 1: Key Properties of 2-Piperazin-1-yl-1,5-naphthyridine and Analogues
Compound Core Structure Substituents Key Applications Synthesis Highlights
2-Piperazin-1-yl-1,5-naphthyridine 1,5-naphthyridine Piperazine at C2 Kinase inhibition, optoelectronics Alkylation of nitro-naphthyridines
2-[(3R)-3-methylmorpholin-4-yl]-...-1,7-naphthyridine (Patent compound) 1,7-naphthyridine Methylmorpholine, pyrazoles Pharmaceutical intermediate Multi-step alkylation/cyclization
2-(1-Piperazinyl)pyridine Pyridine Piperazine at C2 Ligand in coordination chemistry Direct substitution on pyridine

Reactivity and Pharmacological Profiles

  • 1,5-Naphthyridine vs. 1,7-Naphthyridine :
    The 1,5-naphthyridine isomer exhibits stronger π-π stacking interactions due to its planar geometry, enhancing binding to kinase ATP pockets . In contrast, the 1,7-naphthyridine isomer (as in the patented compound) shows improved metabolic stability in vivo, attributed to steric shielding from bulky substituents like methylmorpholine .

  • Piperazine-Substituted Derivatives : 2-Piperazin-1-yl-1,5-naphthyridine demonstrates higher aqueous solubility than 2-(1-piperazinyl)pyridine, owing to the extended aromatic system’s polarizability . However, the pyridine analogue is more reactive in nucleophilic substitutions due to reduced steric hindrance .

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